3,4-Dihydro-2H-pyrrolehydrochloride
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Overview
Description
3,4-Dihydro-2H-pyrrolehydrochloride is a heterocyclic organic compound with the molecular formula C4H8ClN. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrrolehydrochloride typically involves the reduction of pyrrole derivatives. One common method is the catalytic hydrogenation of pyrrole in the presence of hydrochloric acid, which yields this compound . Another approach involves the reduction of pyrrole using sodium borohydride (NaBH4) in an acidic medium .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrrolehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole and its derivatives.
Reduction: Saturated amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
3,4-Dihydro-2H-pyrrolehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrrolehydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to bioactive compounds that modulate enzyme activity, receptor binding, and signal transduction pathways . The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, which is more aromatic and less reactive.
2,5-Dihydro-1H-pyrrole: Another dihydropyrrole derivative with different reactivity and applications.
3,4-Dihydro-2H-pyran: A structurally similar compound with an oxygen atom instead of nitrogen, used in different chemical contexts.
Uniqueness
3,4-Dihydro-2H-pyrrolehydrochloride is unique due to its specific reactivity profile, which allows it to participate in a variety of chemical reactions. Its ability to serve as an intermediate in the synthesis of diverse organic compounds makes it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
C4H8ClN |
---|---|
Molecular Weight |
105.56 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrrole;hydrochloride |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h3H,1-2,4H2;1H |
InChI Key |
FQHKVJXHFTZBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=NC1.Cl |
Origin of Product |
United States |
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